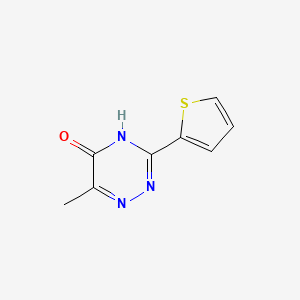

6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol

Übersicht

Beschreibung

6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol is a complex organic compound that contains several functional groups, including a triazine ring, a thiophene ring, and a hydroxyl group . It belongs to the class of heterocyclic compounds, which are of great importance in medicinal chemistry .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through multi-step processes involving reactions with various reagents . The synthesis of such compounds often requires careful control of reaction conditions to ensure the correct product is formed .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Triazine-based compounds are known to undergo a variety of chemical reactions, including substitutions and additions .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol and its derivatives are used in synthesizing thienyl substituted 2,6-oligopyridines with defined regiochemistry (Pfu¨ller & Sauer, 1998).

- The compound is involved in producing zwitterionic methylation products, useful in carbon-13 nuclear magnetic resonance spectroscopy for identifying methylation sites (Jacobsen & Rose, 1987).

- It can be transformed into thieno[2,3-e]-1,2,4-triazines, useful in various chemical synthesis processes (Ibrahim et al., 1982).

Potential Biological and Pharmacological Activities

- Derivatives of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol have been synthesized and screened for anticancer activities, showing promise in vitro against various cancer cell lines (Saad & Moustafa, 2011).

- The compound is a precursor in the creation of photochromic agents, indicating potential use in materials science and photonics (Ivanov et al., 2001).

- Some derivatives exhibit promising antibacterial and antioxidant properties, suggesting potential in pharmaceutical research (Aly et al., 2015).

Safety And Hazards

Zukünftige Richtungen

The future research directions for this compound could include exploring its potential uses in various fields, such as medicinal chemistry, materials science, and chemical synthesis. Further studies could also focus on optimizing its synthesis process and investigating its detailed physical and chemical properties .

Eigenschaften

IUPAC Name |

6-methyl-3-thiophen-2-yl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c1-5-8(12)9-7(11-10-5)6-3-2-4-13-6/h2-4H,1H3,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRCMTYSHZIXFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601249809 | |

| Record name | 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol | |

CAS RN |

886360-71-0 | |

| Record name | 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886360-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide](/img/structure/B1418077.png)